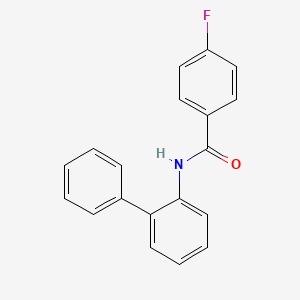

N-(biphenyl-2-yl)-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(biphenyl-2-yl)-4-fluorobenzamide is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond

Mechanism of Action

Target of Action

N-(biphenyl-2-yl)-4-fluorobenzamide, also known as N-2-biphenylyl-4-fluorobenzamide, is a potent inhibitor of cancer cell growth . The primary target of this compound is the Cdk4-cyclin D1 enzyme . This enzyme plays a crucial role in cell cycle control .

Mode of Action

The compound interacts with its target, the Cdk4-cyclin D1 enzyme, inhibiting its function . This inhibition blocks the growth of cancer cells, primarily at the G2/M phase of the cell cycle . It also has the ability to inhibit tubulin polymerization in vitro and acts as an enhancer of tubulin depolymerization of paclitaxel-stabilized tubulin in live cells .

Biochemical Pathways

The compound affects the cell cycle control pathway, specifically the pathway that links pRb, p16INK4A, cyclin D1, and Cdk4 . By inhibiting the Cdk4-cyclin D1 enzyme, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest .

Pharmacokinetics

A study in balb/c mice indicated good plasma exposure after intravenous administration

Result of Action

The inhibition of the Cdk4-cyclin D1 enzyme and the disruption of the cell cycle lead to the arrest of cancer cell growth . In p53-positive cells, the compound upregulates the expression of p53, p21, and p27 proteins, while it downregulates the expression of cyclin B1 and Cdk1 . It selectively kills SV40-transformed mouse embryonic hepatic cells and human fibroblasts rather than untransformed cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(biphenyl-2-yl)-4-fluorobenzamide typically involves the coupling of biphenyl derivatives with fluorinated benzoyl chloride. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst and a base such as potassium phosphate in a solvent like tetrahydrofuran (THF) and water . The reaction is carried out under reflux conditions to achieve high yields.

Industrial Production Methods: Industrial production of biphenyl derivatives often employs scalable methods such as the Ullmann reaction, which involves the coupling of aryl halides in the presence of copper catalysts . This method is favored for its cost-effectiveness and efficiency in producing large quantities of biphenyl compounds.

Chemical Reactions Analysis

Types of Reactions: N-(biphenyl-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Electrophilic Substitution: Similar to benzene, biphenyl derivatives can undergo electrophilic substitution reactions, such as nitration and halogenation.

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura and Stille reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium phosphate and sodium hydroxide.

Solvents: Tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF).

Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N-(biphenyl-2-yl)-4-fluorobenzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-(biphenyl-2-yl) tryptoline: A potent inhibitor of cancer cell growth.

2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl: Used in various synthetic applications.

Uniqueness: N-(biphenyl-2-yl)-4-fluorobenzamide stands out due to its unique combination of a biphenyl core with a fluorine atom and an amide group. This structure imparts specific chemical properties that make it suitable for a variety of applications, from medicinal chemistry to materials science .

Properties

IUPAC Name |

4-fluoro-N-(2-phenylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FNO/c20-16-12-10-15(11-13-16)19(22)21-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPXDAVMISPLPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.